Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate
Description
Properties
IUPAC Name |
ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2O3/c1-2-19-13(18)5-3-4-12(17)8-6-10(15)11(16)7-9(8)14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVGSTJEXUJYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-oxovalerate backbone
The 5-oxovalerate moiety can be constructed by:
- Claisen condensation or acylation reactions involving appropriate precursors such as ethyl acetoacetate or ethyl valerate derivatives.
- Selective oxidation at the 5-position to introduce the ketone functionality if starting from a hydrocarbon chain.
Attachment of the 2-chloro-4,5-difluorophenyl group
- The substituted phenyl ring is introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated aromatic precursors.
- The presence of chlorine and fluorine substituents requires careful control of reaction conditions to avoid dehalogenation or unwanted side reactions.
Esterification to form the ethyl ester
- The final step involves esterification of the carboxylic acid or keto acid intermediate with ethanol.
- This is typically catalyzed by strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion.
- Alternatively, acid chloride intermediates can be reacted with ethanol in the presence of a base to form the ester.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Formation of keto-ester chain | Ethyl acetoacetate, base (e.g., NaH), alkyl halide | Claisen condensation or alkylation |
| Aromatic substitution | 2-chloro-4,5-difluorophenyl halide, Pd catalyst (for coupling) | Suzuki or Stille coupling preferred |
| Esterification | Ethanol, H2SO4 or p-TsOH, reflux | Removal of water to drive equilibrium |
Industrial and Laboratory Scale Considerations
- Laboratory scale: Batch reactions under reflux with monitoring by TLC or HPLC to ensure purity and yield.
- Industrial scale: Continuous flow reactors can be employed for better control of temperature, mixing, and reaction time, improving yield and safety. Automation reduces human error and exposure to toxic intermediates.
Research Findings and Optimization
- The preservation of halogen substituents during synthesis is critical; mild reaction conditions and selective catalysts are preferred to avoid dehalogenation.
- Yield optimization often involves fine-tuning the molar ratios of reagents, reaction temperature, and time.
- Purification is typically achieved by recrystallization or chromatography to remove side products and unreacted starting materials.
- Safety data indicate the compound is harmful if swallowed and causes irritation, so appropriate handling precautions are necessary.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Keto-ester backbone synthesis | Claisen condensation or alkylation | Ethyl acetoacetate, base, alkyl halide | Formation of 5-oxovalerate intermediate |
| Aromatic substitution | Cross-coupling (Suzuki/Stille) | Pd catalyst, 2-chloro-4,5-difluorophenyl halide | Attachment of substituted phenyl ring |
| Esterification | Acid-catalyzed esterification | Ethanol, sulfuric acid, reflux | Formation of ethyl ester |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5-(2-chloro-4,5-difluorophenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-hydroxyvalerate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorinated and fluorinated phenyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate, highlighting differences in substituents, molecular weight, and applications:
Biological Activity
Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H12ClF2O3
- Molecular Weight : 276.67 g/mol
The compound features a chloro and difluoro substituent on the aromatic ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and binding affinity to specific receptors or enzymes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
- Anticoagulant Properties : Research suggests that this compound may act as an anticoagulant by inhibiting factor Xa (FXa), a crucial component in the coagulation cascade . This property positions it as a candidate for treating thromboembolic disorders.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial activity.
- Anti-inflammatory Research : In vitro assays revealed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS. This suggests a mechanism by which the compound may exert anti-inflammatory effects through modulation of immune responses.
- Anticoagulant Effects : In vivo studies using murine models showed that administration of this compound led to a significant reduction in thrombus formation during experimental thrombosis models. The compound was shown to effectively inhibit FXa activity, highlighting its potential therapeutic applications in cardiovascular diseases.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(2-chloro-4,5-difluorophenyl)-5-oxovalerate, and what critical parameters influence yield and purity?
The synthesis involves two primary steps: (1) esterification of 5-oxovaleric acid with ethanol using sulfuric acid as a catalyst under reflux conditions, and (2) Friedel-Crafts acylation to introduce the 2-chloro-4,5-difluorophenyl group via reaction with 2-chloro-4,5-difluorobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature control : Reflux conditions (~80–100°C) ensure complete esterification.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance acylation efficiency.
- Reagent stoichiometry : A 1:1.2 molar ratio of 5-oxovaleric acid to benzoyl chloride minimizes side reactions.
Yield optimization (reported up to 80%) requires post-synthesis purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the ester carbonyl (δ ~170 ppm) and aromatic fluorine/chlorine substituents.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 294 [M+H].
- HPLC : Retention time analysis (e.g., 0.66 minutes under SQD-FA05 conditions) ensures purity (>95%) .
Q. What are the primary biological activities reported for this compound in preclinical studies?
The compound acts as a lysophosphatidic acid (LPA) receptor antagonist , modulating cell proliferation and survival pathways. It also exhibits potential OXE receptor antagonism , inhibiting eosinophil migration in asthma models. Initial binding assays show IC₅₀ values in the micromolar range, though receptor specificity varies across studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor affinities (e.g., LPA vs. OXE receptors)?
- Standardized binding assays : Use recombinant receptor isoforms under controlled conditions (pH 7.4, 25°C) to minimize variability.
- Competitive inhibition studies : Compare displacement curves with known antagonists (e.g., Ki16425 for LPA receptors) to confirm target specificity.
- Structural analogs : Synthesize derivatives with modified oxovalerate groups to assess pharmacophore contributions .
Q. What strategies optimize reaction yield when scaling up synthesis from milligram to gram quantities?
Q. How do halogen substitution patterns (e.g., chloro vs. fluoro) influence the compound’s reactivity and bioactivity?
- Electronic effects : Fluorine’s electronegativity enhances aromatic ring stability, while chlorine increases lipophilicity.
- Bioactivity comparison : Analogs with 3,5-difluorophenyl groups show 30% higher OXE receptor affinity but reduced metabolic stability compared to 2-chloro-4,5-difluorophenyl derivatives.
- Synthetic accessibility : Chlorine substituents require harsher conditions (e.g., PCl₅) for introduction .
Q. What methodologies are recommended for assessing the compound’s metabolic stability in vitro?
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to measure degradation half-life (t₁/₂).
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).
- CYP enzyme inhibition assays : Identify cytochrome P450 isoforms involved in metabolism .
Q. How can structural analogs be designed to mitigate β-oxidation of the 5-oxovalerate moiety?
- Steric hindrance : Introduce methyl groups at the β-position (C-3) to block enzymatic degradation.
- Isosteric replacement : Substitute the ester group with amides or carbamates to enhance metabolic resistance.
- In silico modeling : Use molecular docking to predict interactions with β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) .
Data Contradiction Analysis
Q. Conflicting reports note varying stability in aqueous buffers. How should researchers address this?
- pH-dependent studies : Test stability across pH 2–10 to identify optimal storage conditions (e.g., pH 7.4 PBS for short-term use).
- Nucleophile screening : Assess reactivity with thiols or amines, which may explain decomposition in certain buffers.
- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .
Q. Discrepancies exist in fluorination efficiency during synthesis. What factors contribute to this variability?
- Fluorinating agent choice : AgF or KF/Al₂O₃ may yield higher selectivity than HF-pyridine.
- Reaction monitoring : Use F NMR to track intermediate formation and adjust reaction time dynamically.
- Protecting groups : Temporarily block reactive sites (e.g., ester carbonyl) to prevent over-fluorination .
Comparative Analysis of Structural Analogs
| Compound | Substitution Pattern | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|---|
| Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate | 3,5-diF | Higher OXE affinity | 25 µM |
| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | 4-F | Reduced metabolic stability | 50 µM |
| Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate | 3-Cl,5-F | Enhanced lipophilicity | 18 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
